molecular formula C7H5I3O B3275969 1,3,5-Triiodo-2-methoxybenzene CAS No. 63238-41-5

1,3,5-Triiodo-2-methoxybenzene

Cat. No. B3275969
Key on ui cas rn: 63238-41-5
M. Wt: 485.83 g/mol
InChI Key: HLRLRKWYERBJCY-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

In a 250 mL pressure vessel was added 2,4,6-triiodophenol (5 g, 10.60 mmol) in MTBE (60 ml) to give a yellow solution. The solution was cooled in an ice bath and 2.0M trimethylsilyldiazomethane (7.95 ml, 15.90 mmol) was added at a fast drip followed by dropwise addition of methanol (6 mL) resulting in calm bubbling. The vessel was sealed and stirred at room temperature for 4 h. The reaction solution was partitioned between EtOAc and water and the organic layer was washed with 1M HCl, saturated NaHCO3, and saturated NaCl. The EtOAc was dried (MgSO4), filtered and concentrated to give a tan solid that was used without purification (4.8 g, 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([I:9])[C:3]=1[OH:10].[CH3:11][Si](C=[N+]=[N-])(C)C.CO>CC(OC)(C)C>[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([I:9])[C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C(=CC(=C1)I)I)O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
7.95 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
resulting in calm bubbling
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between EtOAc and water
WASH
Type
WASH
Details
the organic layer was washed with 1M HCl, saturated NaHCO3, and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan solid that
CUSTOM
Type
CUSTOM
Details
was used without purification (4.8 g, 94%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC1=C(C(=CC(=C1)I)I)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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